molecular formula C21H16Br2 B13889486 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene

1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene

Cat. No.: B13889486
M. Wt: 428.2 g/mol
InChI Key: UWSXSYDPVLHLHX-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and a diphenylprop-1-enyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(1-bromo-3,3-diphenylprop-1-enyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a benzenonium intermediate, followed by the removal of a proton to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes Friedel-Crafts alkylation to introduce the diphenylprop-1-enyl group, followed by bromination to attach the bromine atoms at specific positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted positions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields brominated derivatives, while nucleophilic substitution with NaOH can produce phenol derivatives .

Scientific Research Applications

1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The compound’s bromine atoms and aromatic structure allow it to participate in a range of chemical transformations, influencing the pathways and intermediates formed during reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is unique due to its specific substitution pattern and the presence of the diphenylprop-1-enyl group.

Properties

Molecular Formula

C21H16Br2

Molecular Weight

428.2 g/mol

IUPAC Name

1-bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene

InChI

InChI=1S/C21H16Br2/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H

InChI Key

UWSXSYDPVLHLHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=C(C2=CC=C(C=C2)Br)Br)C3=CC=CC=C3

Origin of Product

United States

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